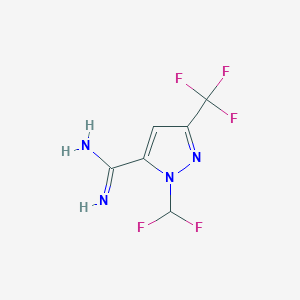

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVIBJJBBYILKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of fluorinated pyrazole derivatives like 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide generally follows these key stages:

- Introduction of fluorinated substituents (difluoromethyl and trifluoromethyl groups) on pyrazole ring precursors.

- Formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

- Functionalization at the 5-position to install the carboximidamide group, often via conversion from esters or acids.

- Purification and isolation to achieve high purity and isomeric selectivity.

The complexity arises from the need to control regioselectivity, fluorine incorporation, and minimize isomeric impurities.

Preparation of Fluorinated Pyrazole Intermediates

Cyclization of Difluoroacetyl and Trifluoromethyl Precursors

A common approach involves starting from fluorinated ketoesters or acyl halides:

- Difluoroacetyl halides or ethyl difluoroacetate react with orthoformates and acetic anhydride to form key intermediates such as alkyl 2-alkomethylene-difluoro-3-oxobutyrates.

- These intermediates undergo ring closure with methylhydrazine or substituted hydrazines in the presence of weak bases (e.g., sodium or potassium carbonate) in biphasic aqueous-organic systems, yielding difluoromethyl-substituted pyrazoles.

For trifluoromethyl incorporation, similar strategies use trifluoromethylated precursors or fluorination steps post-pyrazole formation.

Catalytic Cycloaddition Methods

Alternative methods utilize 1,3-dipolar cycloaddition:

Specific Preparation of this compound

Though direct literature on this exact compound is limited, closely related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been prepared via the following refined routes, which can be adapted for the target compound:

Multi-Step Synthesis via Carbointercalation, Halogenation, and Cyclization

| Step | Reaction Description | Conditions | Yield & Purity |

|---|---|---|---|

| (A) Carbointercalation | React difluorochloromethane, carbon monoxide, and methyl hydrazine with Pd catalyst and sodium formate | Pd salts (e.g., Pd(OAc)2), phosphine ligands, mild temperature | Intermediate formation |

| (B) Halogenation | Bromination of intermediate using bromine in DMF at -5 to 0 °C | Controlled dropwise addition, stirring | Stable brominated intermediate |

| (C) Cyclization | Reaction of brominated intermediate with propiolic acid and alkali at room temp, followed by acidification and crystallization | Alkali addition, pH control to ~6, crystallization at -5 °C | 86.2% yield, 98.8% purity |

This method provides high purity and good yield, suitable for scale-up.

Improved Method Using 2,2-Difluoroacetyl Halide and Alpha,Beta-Unsaturated Esters

Another advanced process includes:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| Substitution/Hydrolysis | Dropwise addition of 2,2-difluoroacetyl halide to alpha,beta-unsaturated ester with acid-binding agent at low temperature, followed by alkali hydrolysis | Organic solvent, low temp, alkali addition | Forms alpha-difluoroacetyl intermediate |

| Condensation/Cyclization | Condensation of intermediate with methylhydrazine aqueous solution using sodium or potassium iodide catalyst, followed by reduced pressure and temperature increase for cyclization | Low temp condensation, then heating under reduced pressure | Recrystallization with alcohol-water mixture (35-65%) to enhance purity |

This approach reduces isomeric impurities and improves chemical purity (>99.5%) and yield (>75%).

Reaction Conditions and Catalysts

| Reaction Stage | Catalyst/Agent | Solvent/Medium | Temperature Range | Time | Notes |

|---|---|---|---|---|---|

| Carbointercalation | Pd salts (e.g., Pd(OAc)2), phosphine ligands | Organic solvents (e.g., DMF) | Mild to moderate | Several hours | Requires sodium formate as reductant |

| Halogenation | Bromine | DMF | -5 to 0 °C | 2-3 hours | Controlled addition to avoid overbromination |

| Cyclization | Methylhydrazine, weak base (Na2CO3, K2CO3) | Biphasic aqueous-organic | Room temperature to mild heating | 1-3 hours | Two-phase system improves ring closure |

| Substitution/Hydrolysis | Acid-binding agents, alkali (NaOH, KOH) | Organic solvent | Low temperature | Variable | Ensures intermediate formation |

| Condensation/Cyclization | Sodium iodide or potassium iodide | Aqueous methylhydrazine solution | Low temperature to reflux | Several hours | Catalyst improves cyclization efficiency |

Purification and Yield Optimization

- Recrystallization is critical to reduce isomers and impurities. A solvent mixture of alcohol (methanol, ethanol, or isopropanol) and water in 35-65% ratio is effective.

- Acidification to pH ~6 followed by cooling to -5 °C promotes crystallization of high-purity product.

- Use of phase transfer catalysts (e.g., tetrabutylammonium salts) can enhance fluorination steps and improve yields.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The choice of catalyst and reaction medium significantly affects regioselectivity and yield.

- Control of temperature and pH during halogenation and cyclization steps is crucial to minimize side reactions and isomer formation.

- Use of mild bases and biphasic systems facilitates efficient ring closure without harsh conditions.

- Recrystallization solvent choice and ratio impact final product purity and recovery.

- Phase transfer catalysis and metal-catalyzed carbointercalation represent modern advances improving reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of pharmaceuticals with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole Carboximidamide Derivatives

Key Observations :

- Fluorine vs. Phenyl Groups : The target compound’s difluoromethyl and trifluoromethyl groups confer higher electronegativity and lipophilicity compared to phenyl or methoxy substituents in . This improves membrane permeability and resistance to oxidative metabolism .

- Trifluoromethyl vs.

Key Observations :

- The trifluoromethyl group is commonly introduced via trifluoromethylation reagents (e.g., CF₃Cu), whereas difluoromethyl groups may require controlled fluorination to avoid over-fluorination .

- Compared to fipronil’s synthesis (), the target compound’s carboximidamide group might simplify purification steps due to its polar nature.

Physicochemical Properties

Table 3: Property Comparison

| Property | Target Compound | 1-(2-Fluoroethyl)-... | Fipronil |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~2.8 | 3.9 |

| Molecular Weight (g/mol) | 269.1 | 285.1 | 437.1 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

Key Observations :

- The fluoroethyl analog () has higher lipophilicity, which may improve tissue penetration but increase bioaccumulation risks .

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. The presence of difluoromethyl and trifluoromethyl groups enhances its chemical properties, leading to significant interactions with biological systems. This article reviews the compound's biological activity, focusing on its mechanisms, effects on cellular processes, and implications in medicinal chemistry.

- Molecular Formula : C6H4F5N3

- Molecular Weight : 211.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound participates in biochemical reactions involving radical trifluoromethylation, which is critical in synthesizing fluorinated heterocycles. This interaction with enzymes can influence metabolic pathways and cellular signaling processes.

- Cell Signaling Modulation : It has been shown to affect cell signaling pathways by altering the binding affinity to specific receptors. The trifluoromethyl group enhances the compound's interaction with key signaling molecules, potentially influencing gene expression and cellular metabolism.

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Anticancer Activity : Studies have demonstrated the compound's potential in cancer therapy. For instance, it has been reported to exhibit selective affinity toward adenosine receptors, particularly the hA3 receptor, which is associated with anti-tumor effects . The best-performing derivatives showed high affinity (Ki = 11 nM) and selectivity, indicating a promising therapeutic profile against certain cancers .

- Cellular Metabolism : The compound influences metabolic pathways by modulating the activity of enzymes involved in cellular respiration and energy production. This modulation can lead to altered cellular energy states, potentially impacting cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

- Adenosine Receptor Affinity : A study explored a series of pyrazolo derivatives, including those with the difluoromethyl and trifluoromethyl groups. It was found that these compounds displayed significant selectivity for hA3 adenosine receptors, suggesting potential applications in treating conditions such as cancer and inflammation .

- Radical Trifluoromethylation : Research into radical reactions involving this compound revealed its effectiveness in synthesizing complex fluorinated compounds, which are valuable in drug development and material science.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H4F5N3 |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | This compound |

| Anticancer Affinity (hA3 AR) | Ki = 11 nM |

| Key Biological Effects | Modulates cell signaling; influences metabolic pathways |

Q & A

Q. Critical conditions :

- Temperature control (<0°C for fluorination to avoid side reactions).

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of fluorinated intermediates.

- Purification via column chromatography or recrystallization to achieve ≥95% purity .

Basic: How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

Answer:

- NMR :

- ¹H NMR : Absence of aromatic protons (C-5 carboximidamide substitution) and characteristic splitting patterns for difluoromethyl (-CF₂H, δ ~5.5–6.5 ppm, triplet of quartets) .

- ¹⁹F NMR : Distinct signals for -CF₂H (δ ~-120 ppm) and -CF₃ (δ ~-60 ppm) .

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3350–3300 cm⁻¹) confirm the carboximidamide group .

- LC-MS : Molecular ion peak matching the exact mass (calc. for C₇H₆F₅N₅: 279.04 g/mol) with fragmentation patterns consistent with fluorinated pyrazoles .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound for enzyme inhibition?

Answer:

Key SAR findings from related pyrazole derivatives include:

- Trifluoromethyl position : Substitution at C-3 enhances hydrophobic interactions with enzyme active sites (e.g., factor Xa inhibition in razaxaban analogs ).

- Carboximidamide role : The NH₂ group facilitates hydrogen bonding with catalytic residues (e.g., serine proteases), improving potency .

- Fluorine effects : Difluoromethyl groups increase metabolic stability by resisting oxidative degradation, while trifluoromethyl groups enhance lipophilicity and target affinity .

Q. Methodological optimization :

- Molecular docking : Use X-ray crystallography data (e.g., PDB 2BOH) to model interactions with targets like kinases or proteases .

- In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., trypsin-like proteases) to compare analogs .

Advanced: How do electronic effects of the difluoromethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing effects : Both groups deactivate the pyrazole ring, directing electrophilic substitution to C-4 (meta to CF₃).

- Cross-coupling challenges :

Case study :

In razaxaban synthesis (a related compound), piperidine-acetylated pyrazoles required tailored coupling conditions to retain fluorine substituents .

Data Contradiction: How can researchers resolve discrepancies in reported biological activity for this compound?

Answer:

Conflicting bioactivity data may arise from:

Q. Resolution strategies :

- Standardized protocols : Use WHO-recommended assay conditions (e.g., fixed DMSO concentration ≤0.1%).

- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence-based assays .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction :

- MD simulations : Analyze binding stability with targets (e.g., 100 ns simulations in GROMACS) to prioritize analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.